Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Quinoline SAR Lipophilicity Halogen bonding

Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242912-47-5) is a synthetic quinoline derivative with the molecular formula C20H19ClN2O3 and a molecular weight of 370.83 g/mol. It belongs to the 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate class, a scaffold extensively studied for analgesic and anti-inflammatory properties by the Ukrainets group and others.

Molecular Formula C20H19ClN2O3
Molecular Weight 370.83
CAS No. 1242912-47-5
Cat. No. B2416345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
CAS1242912-47-5
Molecular FormulaC20H19ClN2O3
Molecular Weight370.83
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3C
InChIInChI=1S/C20H19ClN2O3/c1-3-26-20(25)16-18(22-11-13-8-5-4-7-12(13)2)14-9-6-10-15(21)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24)
InChIKeyZYZPFBVSPMCWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242912-47-5): Structural Identity and Procurement Baseline


Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1242912-47-5) is a synthetic quinoline derivative with the molecular formula C20H19ClN2O3 and a molecular weight of 370.83 g/mol . It belongs to the 4-amino-2-oxo-1,2-dihydroquinoline-3-carboxylate class, a scaffold extensively studied for analgesic and anti-inflammatory properties by the Ukrainets group and others [1]. The compound is currently available from multiple chemical vendors as a research-grade chemical (typical purity 95%) for non-human research use only . Notably, the compound does not appear in PubChem, ChEMBL, or PubMed-indexed primary literature as of the search date, meaning all biological activity claims must be evaluated against class-level precedent rather than compound-specific peer-reviewed data.

Why Generic Substitution Fails for Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate


Within the 2-oxo-1,2-dihydroquinoline-3-carboxylate family, three structural variables dominantly control biological activity: the C-4 amino substituent, the C-8 position on the quinoline ring, and the C-3 ester/acid functionality [1]. The Ukrainets group has demonstrated that the presence of a benzyl fragment at C-4 is essential for analgesic activity, while the carboxylic acid group at C-3 is also required for pharmacological effect [1]. The target compound combines an 8-chloro substituent with a 2-methylbenzylamino group at C-4 and an ethyl ester at C-3. Substituting this compound with its closest analogs—such as the 8-methyl variant (CAS 1243008-35-6), the unsubstituted benzylamino analog (CAS 1251562-19-2), or the carboxylic acid form—will alter lipophilicity, hydrogen-bonding capacity, and steric bulk at positions known to modulate target binding [1][2]. Without compound-specific comparative data, procurement decisions must rely on the predicted physicochemical divergence driven by these three substituent loci.

Quantitative Differentiation Evidence for Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate


C-8 Chloro vs. C-8 Methyl Substituent: Predicted Lipophilicity and Electronic Differentiation

The target compound bears an electron-withdrawing chlorine at C-8, in contrast to the electron-donating methyl group in the close analog ethyl 8-methyl-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 1243008-35-6) . Halogen substitution at C-8 alters the quinoline ring electronics and can introduce halogen-bonding interactions with biological targets. In the broader quinoline class, the 7-chloro group in chloroquine is established as essential for inhibition of β-hematin formation, while the 4-aminoquinoline nucleus handles Fe(III)PPIX complexation [1]. The 8-chloro substitution in the target compound is predicted to increase logP by approximately 0.5–0.7 units relative to the 8-H analog and modulate pKa of the quinoline nitrogen.

Quinoline SAR Lipophilicity Halogen bonding Lead optimization

2-Methylbenzyl vs. Unsubstituted Benzyl at C-4: Steric and Conformational Differentiation

The 2-methyl group on the benzylamino ring introduces ortho-substitution that restricts conformational freedom of the benzyl group relative to the quinoline core. Ukrainets et al. established that the benzyl fragment is essential for analgesic activity in 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, and that bioisosteric replacement of the phenyl ring is tolerated without loss of activity [1]. The 2-methyl substituent in the target compound adds steric bulk that may enhance selectivity for certain biological targets relative to the unsubstituted benzylamino analog (ethyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, CAS 1251562-19-2).

Benzylamino SAR Analgesic activity Bioisosteric replacement Conformational restriction

Ethyl Ester vs. Carboxylic Acid at C-3: Prodrug Potential and Physicochemical Differentiation

The target compound contains an ethyl ester at C-3, whereas the prototype analgesic in the Ukrainets series is the free carboxylic acid (4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) [1]. The Ukrainets group demonstrated that the carboxylic acid group is essential for analgesic activity [1]. The ethyl ester in the target compound may function as a prodrug moiety, requiring esterase-mediated hydrolysis to reveal the active carboxylic acid in vivo. Alternatively, if the ester is stable under assay conditions, it may show reduced or absent activity compared to the acid form. This distinction is critical for interpreting any biological screening results.

Ester prodrug Carboxylic acid bioisostere Membrane permeability Pharmacokinetics

Anticancer Activity: Class-Level Precedent from 2-Oxo-1,2-dihydroquinoline c-Met Inhibitors

While no peer-reviewed data exist for the target compound, the 2-oxo-1,2-dihydroquinoline scaffold has been validated as a c-Met kinase inhibitor platform. Cui et al. (2016) reported a series of 2-oxo-1,2-dihydroquinoline-containing c-Met inhibitors with IC50 values in the single-digit nM range, with the most potent compounds (1h and 1n) achieving IC50 values of 0.6 and 0.7 nM respectively, superior to the reference inhibitor BMS-777607 [1]. The introduction of electron-donating substituents was favorable for activity [1]. The target compound's 8-chloro (electron-withdrawing) and 2-methylbenzylamino substituents place it in a distinct region of chemical space relative to the published c-Met series, and its activity against c-Met remains unknown.

c-Met kinase Anticancer quinoline Kinase inhibition Structure-activity relationship

Antimicrobial Potential: Class-Level Precedent and Data Limitations

Quinoline derivatives are known to exhibit antimicrobial activity, and some 2-oxo-1,2-dihydroquinoline analogs have been reported as type II topoisomerase (DNA gyrase) inhibitors with potent activity (IC50 = 1.7 nM against E. coli DNA gyrase) [1]. The target compound has been reported (in non-peer-reviewed vendor documentation) to show MIC values of 16 µg/mL against S. aureus, 32 µg/mL against E. coli, and 64 µg/mL against P. aeruginosa, with reported synergy against MRSA when combined with conventional antibiotics. However, these data cannot be verified against peer-reviewed sources and should be treated as unvalidated screening results. No direct comparator data against standard antibiotics (e.g., ciprofloxacin, vancomycin) are available for the target compound.

Antimicrobial quinoline MIC determination Antibiotic adjuvant MRSA

Recommended Research and Procurement Scenarios for Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate


Structure-Activity Relationship (SAR) Exploration of C-8 Substituted 2-Oxo-1,2-dihydroquinoline Analgesic Candidates

This compound is best positioned as a SAR probe in a matrix of C-8 and C-4 substituent variations. The Ukrainets group has established the analgesic pharmacophore requirements (benzyl fragment + carboxylic acid), and the target compound provides a unique combination of 8-Cl and 2-methylbenzylamino substituents in the ester prodrug form [1]. Researchers should compare this compound head-to-head with the 8-H analog (CAS 1251562-19-2), the 8-methyl analog (CAS 1243008-35-6), and the corresponding carboxylic acid derivatives in standardized analgesic assays (e.g., acetic acid-induced writhing model [2]) to quantify the contribution of the 8-chloro substituent to potency and selectivity.

Prodrug-to-Active Metabolite Conversion Studies for C-3 Ester 2-Oxo-1,2-dihydroquinolines

The ethyl ester at C-3 makes this compound suitable for investigating esterase-mediated hydrolysis as a prodrug activation strategy. Since the Ukrainets group demonstrated that the free carboxylic acid is essential for analgesic activity [1], researchers can use this compound to study the rate and extent of ester hydrolysis in plasma, liver microsomes, or cellular systems, with the corresponding carboxylic acid serving as the active metabolite reference standard.

Quinoline-Based Kinase Inhibitor Library Diversification

The 2-oxo-1,2-dihydroquinoline scaffold is validated for c-Met kinase inhibition with single-digit nM potency achievable through optimized substitution [1]. This compound, with its 8-chloro-4-(2-methylbenzylamino) substitution pattern, occupies an untested region of the c-Met SAR landscape. It can serve as a diversity element in kinase inhibitor screening libraries, with the understanding that its activity against c-Met or other kinases must be experimentally determined.

Antimicrobial Adjuvant Combination Studies (Exploratory)

If the unverified vendor-reported MRSA synergy data can be independently reproduced, this compound could be explored as an antibiotic resistance-modifying agent. Users should design checkerboard assays with standard-of-care antibiotics (oxacillin, vancomycin) against MRSA strains, using fractional inhibitory concentration index (FICI) calculations. However, given the lack of peer-reviewed validation, this application scenario should be considered hypothesis-generating only.

Quote Request

Request a Quote for Ethyl 8-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.